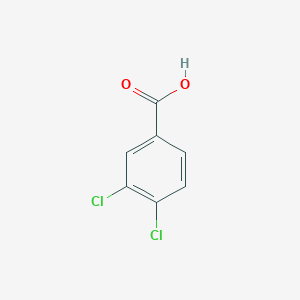

3,4-Dichlorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHHJAOJUJHJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024980 | |

| Record name | 3,4-Dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-44-5 | |

| Record name | 3,4-Dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DICHLOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-DICHLOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS4ZR9BXWX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Dichlorobenzoic Acid (CAS 51-44-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorobenzoic acid, with the Chemical Abstracts Service (CAS) number 51-44-5, is a halogenated aromatic carboxylic acid. Its structure, featuring a benzene ring substituted with two chlorine atoms at the 3 and 4 positions and a carboxylic acid group, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and discusses its current and potential applications, particularly in the realm of drug discovery and development. The unique electronic and steric properties conferred by the chlorine substituents influence its reactivity and biological activity, making it a molecule of significant interest to the scientific community.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 51-44-5 | [1][2][3][4] |

| Molecular Formula | C₇H₄Cl₂O₂ | [1][5][6][7] |

| Molecular Weight | 191.01 g/mol | [1][2][4][6] |

| Appearance | White to almost white crystalline powder or solid | [1][3] |

| Melting Point | 204-206 °C | [2][4][8] |

| Boiling Point | 317.8 °C (Predicted) | [1] |

| Solubility | Soluble in ethanol and diethyl ether; sparingly soluble in dimethylsulfoxide; very slightly soluble in water (0.006112 g/100 g) | [9] |

| pKa | 3.82 | [4] |

| InChI Key | VPHHJAOJUJHJKD-UHFFFAOYSA-N | [2][6] |

| SMILES | C1=CC(=C(C=C1C(=O)O)Cl)Cl | [6] |

Synthesis and Purification

Detailed methodologies for the synthesis of this compound are crucial for researchers requiring this compound for their work. Two common synthetic routes are provided below.

Synthesis from p-Chlorobenzoic Acid

This protocol describes the chlorination of p-chlorobenzoic acid using antimony pentachloride.

Experimental Protocol:

-

In a sealed tube, combine 10 g of p-chlorobenzoic acid and 75 g of antimony pentachloride.

-

Heat the sealed tube to 200 °C for 8 hours.

-

After cooling, carefully open the tube and treat the reaction mixture with an excess of dilute hydrochloric acid.

-

Collect the precipitated this compound by filtration and wash it with cold water.

-

Dissolve the crude product in a dilute ammonium hydroxide solution.

-

Filter the solution to remove any insoluble impurities.

-

Evaporate the filtrate to dryness to obtain the ammonium salt of this compound.

-

Decompose the ammonium salt by treating it with dilute hydrochloric acid to precipitate the purified this compound.

-

Collect the purified acid by filtration, wash with water, and dry.

-

For further purification, recrystallize the product from dilute ethanol.

References

- 1. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 4. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. calibrechem.com [calibrechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. organomation.com [organomation.com]

A Technical Guide to the Physicochemical Properties of 3,4-Dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichlorobenzoic acid (3,4-DCBA) is a halogenated aromatic carboxylic acid with the chemical formula C₇H₄Cl₂O₂. As a substituted benzoic acid, its physicochemical properties are of significant interest in various fields, including drug discovery, environmental science, and chemical synthesis. This document provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental methodologies for their determination, and presents logical workflows for these procedures. All quantitative data are summarized for clarity and rapid assessment.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the tables below. These values are critical for predicting its behavior in various chemical and biological systems.

Table 1: General and Structural Information

| Property | Value | Source(s) |

| CAS Number | 51-44-5 | [1][2][3][4] |

| Molecular Formula | C₇H₄Cl₂O₂ | [1][2][5] |

| Molecular Weight | 191.01 g/mol | [1][2][6] |

| IUPAC Name | This compound | [6] |

| SMILES | C1=CC(=C(C=C1C(=O)O)Cl)Cl | [1][6] |

| InChI Key | VPHHJAOJUJHJKD-UHFFFAOYSA-N | [2][6] |

| Physical Form | White to almost white powder or crystal | [2][3] |

Table 2: Thermodynamic and Physical Properties

| Property | Value | Source(s) |

| Melting Point | 204-206 °C | [2][3] |

| 204.5 °C | ||

| 205-209 °C | [4] | |

| Boiling Point | 317.80 °C (Experimental) | [1] |

| 273.68 °C (Rough Estimate) | [2] | |

| Density | 1.4410 (Rough Estimate) | [2] |

| pKa | 3.60 ± 0.10 (Predicted) | [2] |

| logP (Octanol/Water) | 3.5 (Computed) | [6] |

Table 3: Solubility Data

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [2] |

| 0.006112 g/100g | ||

| Ethanol | Very Soluble | |

| Diethyl Ether | Soluble | |

| Dimethylsulfoxide | Sparingly Soluble |

Experimental Protocols and Methodologies

Accurate determination of physicochemical properties is paramount for research and development. This section details the standard experimental protocols for measuring key parameters of substituted benzoic acids like 3,4-DCBA.

Determination of Acid Dissociation Constant (pKa)

The pKa, or acid dissociation constant, is a critical measure of a compound's acidity in a given solvent. For benzoic acid derivatives, potentiometric titration and spectrophotometry are common and reliable methods.

Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. The procedure involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.

-

Preparation of Analyte Solution : A precise amount of this compound is dissolved in a suitable solvent, typically a hydro-organic mixture like acetonitrile-water, to a known concentration.

-

Electrode Calibration : The pH electrode and measurement system are calibrated using a series of standard buffer solutions to ensure accurate pH readings.

-

Titration : A standardized solution of a strong base (e.g., NaOH) is added to the analyte solution in small, precise increments.

-

Data Acquisition : The pH of the solution is recorded after each addition of the titrant, allowing for the generation of a titration curve (pH vs. volume of titrant).

-

Data Analysis : The equivalence point of the titration is determined from the titration curve, often by analyzing the first or second derivative of the curve. The pKa is the pH at which half of the acid has been neutralized. Specialized software, such as Hyperquad, can be used for multi-linear regression analysis of the data to calculate the stability constants.

Determination of Octanol-Water Partition Coefficient (logP)

The n-octanol/water partition coefficient (Pₒᵥ) is a measure of a chemical's lipophilicity and is a key parameter for predicting its environmental fate and bioaccumulation potential. The OECD Test Guideline 107 (Shake Flask Method) is a widely accepted standard for its determination.

Protocol: OECD 107 Shake Flask Method

This method is suitable for determining logPₒᵥ values in the range of -2 to 4.

-

Phase Preparation : High-purity n-octanol and water are pre-saturated with each other by shaking them together, followed by separation. This ensures that the two phases are in equilibrium before the introduction of the test substance.

-

Test Solution Preparation : A stock solution of this compound is prepared in n-octanol. Since the compound is ionizable, the aqueous phase should be buffered to a pH at least two units below the pKa to ensure the substance is in its non-ionized form.

-

Partitioning : The stock solution is added to a mixture of pre-saturated n-octanol and buffered water in a vessel. The vessel is then shaken vigorously at a constant temperature (e.g., 20-25°C) until equilibrium is reached.

-

Phase Separation : The mixture is centrifuged to achieve a clear separation of the n-octanol and aqueous phases.

-

Concentration Analysis : The concentration of this compound in each phase (Cₒₖₜₐₙₒₗ and Cᵥₐₜₑᵣ) is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

-

Calculation : The partition coefficient (Pₒᵥ) is calculated as the ratio of the concentrations. The final result is expressed as its base-10 logarithm (logPₒᵥ). The experiment is typically run in triplicate with different solvent volume ratios.

References

- 1. This compound,4-tolyl ester (CAS 92153-13-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound [chemister.ru]

- 3. This compound | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - [sigmaaldrich.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. srd.nist.gov [srd.nist.gov]

3,4-Dichlorobenzoic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and analytical methodologies for 3,4-Dichlorobenzoic acid. The information is curated to support research and development activities where this compound is utilized as a key intermediate or reference standard.

Core Physicochemical Data

The essential quantitative data for this compound are summarized below. These values are fundamental for experimental design, analytical method development, and chemical synthesis.

| Parameter | Value | References |

| Molecular Formula | C₇H₄Cl₂O₂ | [1][2][3][4] |

| Cl₂C₆H₃CO₂H | [5] | |

| Molecular Weight | 191.01 g/mol | [1][5] |

| 191.0115 g/mol | ||

| CAS Number | 51-44-5 |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its application in a laboratory setting. Below are protocols derived from established methods.

Synthesis of this compound

Classic Synthesis Protocol:

This method describes the synthesis of this compound from p-chlorobenzoic acid.

-

Reaction Setup: In a sealed tube, combine 10 grams of p-chlorobenzoic acid with 75 grams of antimony pentachloride.

-

Heating: Heat the sealed tube to 200°C for a duration of 8 hours.

-

Precipitation: After cooling, carefully open the tube and treat the reaction mixture with an excess of dilute hydrochloric acid. This will precipitate the crude this compound.

-

Collection and Washing: Collect the precipitate and wash it with cold water.

-

Purification via Ammonium Salt: Dissolve the washed solid in a dilute ammonium hydroxide solution. Filter the solution and then evaporate it to dryness to obtain the ammonium salt.

-

Final Isolation: Decompose the ammonium salt with dilute hydrochloric acid to yield the purified this compound. Collect, wash, and dry the final product.

-

Recrystallization: For higher purity, the this compound can be recrystallized from dilute alcohol.[6]

Green Chemistry Synthesis Protocol:

This protocol outlines a more modern approach using an autoclave for the oxidation of a suitable alcohol precursor.

-

Reactor Charging: In an autoclave reactor equipped with a magnetic stirrer, thermocouple, and pressure gauge, add the desired amount of the starting alcohol, the catalyst (e.g., Au NCs/TiO₂), water, and sodium hydroxide.

-

Oxygenation: Seal the autoclave and replace the atmosphere over the mixture with oxygen three times.

-

Reaction Conditions: Heat the reactor to the desired temperature (e.g., 120°C) with stirring. Charge the reactor with oxygen to a pressure of 1.0 MPa and maintain this pressure throughout the reaction.

-

Work-up: After the reaction is complete (e.g., 6 hours), cool the reactor to room temperature. Dilute the reaction mixture with acetone to dissolve the products.

-

Catalyst Removal and Acidification: Separate the catalyst by filtration. Acidify the filtrate to a pH of 2.0 using hydrochloric acid.

-

Extraction and Isolation: Remove the solvent via rotary evaporation. Adjust the pH of the residue to 10.0 with 2.0 M sodium hydroxide and extract three times with ethyl acetate. The aqueous layer is then acidified to pH 2.0 with 6.0 M hydrochloric acid and extracted with ethyl acetate.

-

Final Product: The organic layer from the final extraction is subjected to rotary evaporation to yield the carboxylic acid, which is then dried overnight.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the analysis of this compound.

-

Principle: The compound is analyzed using a reverse-phase (RP) HPLC method. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

-

Mobile Phase: The mobile phase consists of a mixture of acetonitrile (MeCN), water, and phosphoric acid.

-

Mass Spectrometry Compatibility: For applications compatible with mass spectrometry (MS), the phosphoric acid in the mobile phase should be replaced with formic acid.

-

Column: A Newcrom R1 HPLC column is suitable for this analysis.

-

Applications: This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[7]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the classic synthesis of this compound, providing a clear visual representation of the experimental process.

Caption: Workflow for the classic synthesis of this compound.

Biological Activity and Applications

This compound has demonstrated biological activity, including the inhibition of bacterial growth in tissue culture.[1] It is also known to inhibit the synthesis of 1-hydroxy-2-naphthoic acid, which serves as an intermediate in bacterial dioxygenases.[1] In analytical and metabolic studies, it has been employed as an internal standard for the multiresidue analysis of pharmaceuticals and personal care products by ultra-performance liquid chromatography-tandem mass spectrometry. Additionally, it has been used to investigate the metabolic fate of 4-chloro-3,5-dinitrobenzoic acid.

References

- 1. biosynth.com [biosynth.com]

- 2. This compound | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound (51-44-5) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 5. This compound 99 51-44-5 [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound | SIELC Technologies [sielc.com]

The Solubility of 3,4-Dichlorobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4-Dichlorobenzoic acid in various organic solvents. Understanding the solubility characteristics of this compound is crucial for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development. This document compiles available solubility data, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a measure of the maximum amount of that solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. For an organic acid like this compound, its solubility is governed by the interplay of its molecular structure and the properties of the solvent. Key factors include:

-

Polarity: The principle of "like dissolves like" is paramount. The polar carboxylic acid group (-COOH) of this compound can engage in hydrogen bonding with polar solvents. Conversely, the dichlorinated benzene ring is nonpolar and interacts favorably with nonpolar solvents through van der Waals forces.

-

Hydrogen Bonding: The ability of the carboxylic acid group to act as both a hydrogen bond donor and acceptor significantly influences its solubility in protic solvents like alcohols.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid this compound together in its crystal lattice must be overcome by the solute-solvent interactions for dissolution to occur.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, qualitative data and information on related isomers provide valuable insights.

Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Ethanol | Very Soluble[1] |

| Diethyl Ether | Soluble[1] |

| Dimethylsulfoxide | Sparingly Soluble[1] |

| Water | Insoluble[2] |

Comparative Quantitative Solubility of Dichlorobenzoic Acid Isomers

To provide a quantitative context, the following table presents the water solubility of various dichlorobenzoic acid isomers. This data highlights how the position of the chlorine atoms on the benzene ring can significantly impact the compound's physical properties.[2]

| Isomer | CAS Number | Water Solubility |

| 2,3-Dichlorobenzoic acid | 50-45-3 | Slightly soluble |

| 2,4-Dichlorobenzoic acid | 50-84-0 | 0.36 g/L (15 °C) |

| 2,5-Dichlorobenzoic acid | 50-79-3 | 0.8 g/L |

| 2,6-Dichlorobenzoic acid | 50-30-6 | 0.1-1 g/100 mL (19 °C) |

| This compound | 51-44-5 | Insoluble |

| 3,5-Dichlorobenzoic acid | 51-36-5 | 147.1 mg/L |

Note: "Insoluble" generally indicates a very low solubility. For context, the solubility of 2,4-Dichlorobenzoic acid in various organic solvents is significantly higher than in water, with good solubility reported in ethanol, acetone, and ethyl acetate.[3] It is reasonable to expect a similar trend for this compound.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the static equilibrium gravimetric method.

1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

-

Vortex mixer

2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible in each vial.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 2.00 mL) of the supernatant into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial to remove any undissolved solid.

-

-

Solvent Evaporation:

-

Place the evaporation dishes in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a vacuum desiccator at room temperature.

-

Continue the evaporation process until a constant weight of the dried solute is achieved.

-

-

Data Analysis and Calculation:

-

Record the final weight of the evaporation dish containing the dried this compound.

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish.

-

The solubility can be expressed in various units, such as g/L or g/100g of solvent.

-

Calculation for g/L:

-

Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtered aliquot in L)

-

-

Calculation for g/100g of solvent:

-

First, determine the mass of the solvent in the aliquot by multiplying the volume of the aliquot by the density of the solvent at the experimental temperature.

-

Solubility ( g/100g solvent) = [(Mass of dried solute in g) / (Mass of solvent in aliquot in g)] x 100

-

-

3. Quality Control

-

Perform each measurement in triplicate to ensure reproducibility.

-

Run a blank (solvent only) to account for any non-volatile impurities in the solvent.

-

Ensure the temperature is precisely controlled throughout the experiment.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

References

A Technical Guide to the Melting Point of 3,4-Dichlorobenzoic Acid

This document provides a comprehensive overview of the physical and chemical properties of 3,4-Dichlorobenzoic acid, with a primary focus on its melting point. It is intended for researchers, scientists, and professionals in the field of drug development who require precise data and standardized protocols for material characterization. This guide details the experimental procedures for accurate melting point determination and discusses the significance of this property in assessing compound purity.

Physicochemical Properties of this compound

This compound is a chlorobenzoic acid with chloro substituents at the 3 and 4 positions of the benzene ring.[1][2] It is a white solid compound often used as an internal standard in analytical chemistry or to study metabolic pathways.[2][3] A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzoic acid, 3,4-dichloro- | [1] |

| CAS Number | 51-44-5 | [3][4] |

| Molecular Formula | C₇H₄Cl₂O₂ | [5][6] |

| Molecular Weight | 191.01 g/mol | [1][3][5] |

| Appearance | Solid | [3][6] |

| Melting Point | 204-206 °C | [2][3][6] |

| 204.5 °C | [5] | |

| 205-209 °C | [7] | |

| Boiling Point | 317.8 °C at 760 mmHg | [6] |

| Assay | 99% | [3] |

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[8] For a pure compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities lowers and broadens the melting range, making melting point determination a crucial technique for assessing the purity of a substance.[8]

The most common method for determining the melting point of an organic solid involves heating a small sample in a capillary tube and observing the temperature range over which it melts. Modern laboratories typically use automated or semi-automated melting point apparatus, such as a Mel-Temp or DigiMelt, which consist of a heated metal block and a calibrated thermometer or digital sensor.[9]

Materials:

-

This compound sample

-

Melting point capillary tubes (one end sealed)

-

Mortar and pestle (optional, if sample is not a fine powder)

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp)

-

Thermometer (calibrated) or digital temperature probe

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[10][11]

-

Invert an open-ended capillary tube and press the open end into the powder.

-

Tap the sealed end of the tube on a hard surface to pack the powder down. Repeat until a column of 1-2 cm of tightly packed sample is obtained at the bottom of the tube.[10][11]

-

-

Apparatus Setup:

-

Measurement:

-

Begin heating the block. For a preliminary, rapid determination, a heating rate (ramp) of 10-20°C per minute can be used to find an approximate melting range.[9]

-

For an accurate measurement, use a slow heating rate of approximately 1-2°C per minute.[9]

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating slowly and record the temperature (T₂) at which the last solid crystal melts completely.

-

The melting range is reported as T₁ to T₂. For a pure sample, this range should be narrow.

-

-

Post-Measurement:

-

Allow the apparatus to cool before performing subsequent measurements.

-

It is standard practice to perform at least two careful determinations to ensure the value is consistent and reproducible.

-

The mixed melting point technique is a simple and effective method to confirm the identity of an unknown compound if an authentic sample is available.[8]

Principle: If two different compounds are mixed, the mixture will behave as an impure substance, resulting in a depressed and broadened melting range.[9] If the two compounds are identical, the mixture will be pure, and the melting point will be sharp and unchanged.

Procedure:

-

Prepare a 50:50 mixture by thoroughly grinding together the unknown sample and an authentic sample of this compound.

-

Determine the melting point of this mixture using the protocol described above.

-

Interpretation:

-

If the melting point of the mixture is sharp and matches the literature value for this compound (e.g., 204-206°C), the unknown sample is identical to the authentic sample.

-

If the melting point is significantly lower and occurs over a broad range, the unknown sample is not this compound.[9]

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the melting point of a solid organic compound like this compound.

Conclusion

The melting point is a fundamental physical property critical for the identification and purity assessment of this compound. The accepted melting range for this compound is consistently reported as 204-209°C. Adherence to standardized experimental protocols, such as the capillary method detailed herein, is essential for obtaining accurate and reproducible results. The use of techniques like mixed melting point determination further aids researchers in confirming sample identity and ensuring the quality required for drug development and other scientific applications.

References

- 1. This compound | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 51-44-5 [chemicalbook.com]

- 3. 3,4-二氯苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound [chemister.ru]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. athabascau.ca [athabascau.ca]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. scribd.com [scribd.com]

- 11. byjus.com [byjus.com]

3,4-Dichlorobenzoic acid structural isomers and nomenclature

An In-depth Technical Guide to the Structural Isomers and Nomenclature of Dichlorobenzoic Acid

For researchers, scientists, and professionals in drug development, a precise understanding of structural isomers is fundamental. The distinct physicochemical properties and biological activities of isomers, arising from the varied positions of substituent groups on a molecule, are critical in fields ranging from medicinal chemistry to materials science. Dichlorobenzoic acid (C₇H₄Cl₂O₂), a substituted aromatic carboxylic acid, exists as six constitutional isomers, each distinguished by the placement of the two chlorine atoms on the benzene ring.[1]

These compounds are significant as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] For instance, 2,3-Dichlorobenzoic acid is a key precursor for the antiepileptic drug Lamotrigine.[1] Several isomers also exhibit herbicidal properties, often by mimicking or interfering with plant hormones like auxins.[1] This guide provides a detailed comparative analysis of the six structural isomers of dichlorobenzoic acid, focusing on their nomenclature, physicochemical properties, and relevant experimental protocols.

Physicochemical Properties of Dichlorobenzoic Acid Isomers

The substitution pattern of the chlorine atoms on the benzene ring significantly influences the physicochemical properties of each isomer, including acidity (pKa), melting point, and solubility. These parameters are crucial for predicting the behavior of these molecules in chemical reactions and biological systems.

| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | Water Solubility |

| 2,3-DCBA | 2,3-Dichlorobenzoic acid | 50-45-3 | 191.01 | 164-167 | 2.58 | Sparingly soluble |

| 2,4-DCBA | 2,4-Dichlorobenzoic acid | 50-84-0 | 191.01 | 157-160[2] | 2.73 | Sparingly soluble |

| 2,5-DCBA | 2,5-Dichlorobenzoic acid | 50-79-3 | 191.01 | 153-156 | 2.80 | < 1 mg/mL at 20°C[3] |

| 2,6-DCBA | 2,6-Dichlorobenzoic acid | 50-30-6 | 191.01 | 140-143 | 1.63 | Soluble |

| 3,4-DCBA | 3,4-Dichlorobenzoic acid | 51-44-5 | 191.01 | 205-209[4] | 3.64 | 0.006112 g/100g [5] |

| 3,5-DCBA | 3,5-Dichlorobenzoic acid | 51-36-5 | 191.01 | 185-188 | 3.46 | Sparingly soluble |

Data compiled from various sources. pKa values are predicted and may vary based on experimental conditions.

Nomenclature of Dichlorobenzoic Acid Isomers

The systematic naming of dichlorobenzoic acid isomers follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent molecule is benzoic acid. The carbon atom of the carboxylic acid group is designated as position 1. The positions of the two chlorine atoms on the benzene ring are then indicated by the lowest possible locants (numbers).

For example, in This compound , the carboxylic acid group is at position 1, and the chlorine atoms are at positions 3 and 4 of the benzene ring.[6] This systematic approach ensures an unambiguous name for each of the six structural isomers.

Structural Isomers of Dichlorobenzoic Acid

The six constitutional isomers of dichlorobenzoic acid are illustrated below, showcasing the different arrangements of the two chlorine atoms on the benzoic acid framework.

Caption: Relationship of the six structural isomers of dichlorobenzoic acid.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed protocols for key experiments relevant to the synthesis and analysis of dichlorobenzoic acid isomers.

Synthesis of this compound

Principle: This method describes the synthesis of this compound from p-chlorobenzoic acid via chlorination using antimony pentachloride.[7]

Materials:

-

p-Chlorobenzoic acid

-

Antimony pentachloride

-

Dilute hydrochloric acid

-

Dilute ammonium hydroxide solution

-

Dilute alcohol

-

Sealed reaction tube

-

Heating apparatus

-

Filtration apparatus

-

Beakers and other standard laboratory glassware

Procedure:

-

Combine 10 g of p-chlorobenzoic acid and 75 g of antimony pentachloride in a sealed tube.[7]

-

Heat the sealed tube to 200°C for 8 hours.[7]

-

After cooling, carefully open the tube and treat the reaction mixture with an excess of dilute hydrochloric acid.[7]

-

Collect the precipitated this compound by filtration and wash it with cold water.[7]

-

Dissolve the crude product in a dilute ammonium hydroxide solution and filter the solution.[7]

-

Evaporate the filtrate to dryness to obtain the ammonium salt of this compound.[7]

-

Decompose the ammonium salt with dilute hydrochloric acid to precipitate the purified this compound.[7]

-

Collect the purified acid by filtration, wash with water, and dry.[7]

-

For further purification, recrystallize the this compound from dilute alcohol. The product should be colorless crystals with a melting point of 201-202°C.[7]

Determination of pKa by Potentiometric Titration

Principle: The pKa, a measure of an acid's strength in solution, can be accurately determined by potentiometric titration. This involves monitoring the pH of the acidic solution as a standardized base is added.

Materials:

-

Dichlorobenzoic acid isomer

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Buret (50 mL)

-

Beakers (250 mL)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

-

Deionized water

-

Nitrogen gas source

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[1]

-

Sample Preparation: Dissolve a precisely weighed amount of the dichlorobenzoic acid isomer in deionized water to create a solution of known concentration (e.g., 1 mM). A co-solvent like methanol may be used for sparingly soluble isomers, but note that this will affect the absolute pKa value. Add KCl to a final concentration of 0.15 M.[1]

-

Initial Acidification: Place 20 mL of the sample solution in a beaker with a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂. Acidify the solution to approximately pH 2.0 with 0.1 M HCl.[1]

-

Titration: Immerse the pH electrode in the solution and begin stirring. Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from the buret, recording the pH after each addition. Continue the titration past the equivalence point.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, the equivalence point can be determined from the inflection point of the first derivative of the titration curve.

Caption: General experimental workflow for synthesis and analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,4-Dichlorobenzoic acid | 50-84-0 [chemicalbook.com]

- 3. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound [chemister.ru]

- 6. This compound | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

Spectroscopic Analysis of 3,4-Dichlorobenzoic Acid: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 3,4-dichlorobenzoic acid, a compound of interest in various fields of chemical research and development. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive spectroscopic profile of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Data

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~8.0 | d | ~1.8 | 1H | H-2 |

| ~7.8 | dd | ~8.4, ~1.8 | 1H | H-6 |

| ~7.6 | d | ~8.4 | 1H | H-5 |

| ~13.5 | br s | - | 1H | -COOH |

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~166 | -COOH |

| ~138 | C-4 |

| ~133 | C-1 |

| ~132 | C-5 |

| ~131 | C-2 |

| ~130 | C-6 |

| ~128 | C-3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3000-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1475, ~1420 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1300 | Medium | C-O stretch |

| ~900 | Medium | O-H bend (out-of-plane) |

| ~830, ~760 | Strong | C-H bend (out-of-plane) |

| ~880, ~700 | Medium-Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method used for this purpose.[1][2]

| m/z | Relative Intensity (%) | Assignment |

| 190/192/194 | ~100 / ~65 / ~10 | [M]⁺ (Molecular ion) |

| 173/175 | ~91 / ~60 | [M-OH]⁺ |

| 145/147 | ~39 / ~13 | [M-COOH]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound was dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, containing tetramethylsilane (TMS) as an internal standard.[3] The solution was then transferred to an NMR tube. ¹H and ¹³C NMR spectra were recorded on a spectrometer, such as a Bruker Avance 400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[3][4] Data for ¹H NMR are reported as chemical shift (δ) in parts per million (ppm) relative to TMS, with multiplicity (s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet), coupling constants (J) in Hertz (Hz), and integration.[4] ¹³C NMR data are reported in terms of chemical shift (δ) in ppm.[4]

IR Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet or a Nujol mull.[5] For the KBr pellet method, a small amount of the solid sample was ground with potassium bromide and pressed into a thin, transparent disk. For the Nujol mull technique, the solid was ground with Nujol (a mineral oil) to form a paste, which was then placed between two salt plates (e.g., NaCl or KBr). The prepared sample was then placed in the sample holder of the spectrometer and the spectrum was recorded.

Mass Spectrometry

The mass spectrum was acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.[1] The analysis was performed using Electron Ionization (EI) at an energy of 70 eV.[1] In this process, the sample was vaporized and then bombarded with a beam of high-energy electrons, causing the molecule to ionize and fragment. The resulting ions were then separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for spectroscopic analysis of this compound.

References

The Dawn of Chlorinated Aromatics: A Technical History of Dichlorobenzoic Acids

For researchers, scientists, and drug development professionals, understanding the genesis of key chemical scaffolds is paramount. Dichlorobenzoic acids, a class of seemingly simple substituted aromatic compounds, possess a rich and impactful history, from their initial synthesis in the late 19th and early 20th centuries to their pivotal roles in modern agriculture and medicine. This in-depth guide explores the discovery and historical background of these versatile molecules, detailing their synthesis, the evolution of their applications, and the analytical methods developed to understand them.

The story of dichlorobenzoic acids is not one of a single breakthrough discovery but rather a gradual emergence from the systematic exploration of halogenated organic compounds. Driven by the burgeoning chemical industry and the desire to understand the influence of substituents on the properties of aromatic rings, chemists in the late 1800s and early 1900s began to systematically synthesize and characterize a vast array of chlorinated benzoic acid isomers. While pinpointing the exact first synthesis of every isomer is challenging due to the nature of scientific reporting at the time, a historical examination of chemical literature reveals the key methodologies and the evolving understanding of these compounds.

From Obscurity to Ubiquity: A Historical Timeline of Synthesis and Application

The initial synthesis of dichlorobenzoic acids was primarily a pursuit of fundamental chemical knowledge. However, as the 20th century progressed, the unique properties of these compounds led to their application in diverse and impactful fields.

-

Early 20th Century: The Era of Synthesis and Characterization. The first decades of the 20th century saw the synthesis and characterization of several dichlorobenzoic acid isomers. For instance, the synthesis of 2,5-dichlorobenzoic acid was first reported in this period as part of broader investigations into halogenated aromatic acids. Similarly, 2,4-dichlorobenzoic acid was first synthesized during this time, though a specific discoverer is not widely credited. These early syntheses were often achieved through methods like the oxidation of the corresponding dichlorotoluenes or through Sandmeyer-type reactions on dichloroanilines.

-

Mid-20th Century: The Rise of Herbicides. The mid-20th century marked a turning point for dichlorobenzoic acids, with their emergence as key components in the burgeoning agrochemical industry. The discovery of the herbicidal properties of auxin-mimicking compounds led to the development of products based on dichlorobenzoic acid derivatives. A notable example is the herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid), which was first registered in 1967 and became a widely used selective herbicide for controlling broadleaf weeds.

-

Late 20th Century to Present: Pharmaceutical and Industrial Intermediates. In the latter half of the 20th century and into the 21st, the focus on dichlorobenzoic acids expanded significantly into the pharmaceutical and specialty chemical sectors. Their utility as versatile building blocks in organic synthesis became apparent. For example, 2,3-dichlorobenzoic acid is a key intermediate in the synthesis of the antiepileptic drug lamotrigine. Other isomers have found use in the production of dyes, pigments, and other high-value chemicals.

The Six Isomers: A Comparative Overview of Synthesis

There are six structural isomers of dichlorobenzoic acid, each with unique properties and historical synthesis routes. The following sections provide a detailed look at the preparation of each isomer.

2,3-Dichlorobenzoic Acid

Historically, the synthesis of 2,3-dichlorobenzoic acid has been approached through several routes, often starting from 2,3-dichloroaniline. One common method involves the diazotization of 2,3-dichloroaniline, followed by a Sandmeyer reaction to introduce a nitrile group, which is then hydrolyzed to the carboxylic acid. Another approach involves the oxidation of 2,3-dichlorotoluene.

2,4-Dichlorobenzoic Acid

One of the most commercially significant isomers, 2,4-dichlorobenzoic acid, is primarily synthesized through the oxidation of 2,4-dichlorotoluene. Early methods likely involved strong oxidizing agents like potassium permanganate or chromic acid. Modern industrial processes often utilize catalytic oxidation for improved efficiency and safety.

2,5-Dichlorobenzoic Acid

The synthesis of 2,5-dichlorobenzoic acid was first reported in the early 20th century. A common laboratory and industrial preparation involves the oxidation of 2,5-dichlorotoluene using strong oxidizing agents.

2,6-Dichlorobenzoic Acid

The preparation of 2,6-dichlorobenzoic acid can be achieved through the chlorination of 2,6-dichlorobenzal chloride in the presence of water and a Lewis acid catalyst. This method is detailed in a patent from the 1960s, highlighting an industrial approach to its synthesis.

3,4-Dichlorobenzoic Acid

An early reported synthesis of this compound involves the heating of p-chlorobenzoic acid with antimony pentachloride in a sealed tube. This method, while effective, involves hazardous reagents and conditions, reflecting the nature of early organic synthesis.

3,5-Dichlorobenzoic Acid

The synthesis of 3,5-dichlorobenzoic acid can be accomplished through various pathways. One method starts with the chlorination of benzonitrile to produce 3,5-dichlorobenzonitrile, which is subsequently hydrolyzed to the desired acid. Another route involves the diazotization of 3,5-dichloroaniline.

Key Experimental Protocols: A Glimpse into Historical Synthesis

To provide a practical understanding of the historical synthesis of these compounds, detailed experimental protocols for two representative isomers are presented below.

Table 1: Physicochemical Properties of Dichlorobenzoic Acid Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,3-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 167-170 |

| 2,4-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 162-164 |

| 2,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 154-156 |

| 2,6-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 142-144 |

| This compound | C₇H₄Cl₂O₂ | 191.01 | 201-203 |

| 3,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 185-188 |

Experimental Protocol 1: Synthesis of 2,5-Dichlorobenzoic Acid via Oxidation of 2,5-Dichlorotoluene

Methodology:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Reagents: 2,5-dichlorotoluene (1 mole) is placed in the flask. A solution of potassium permanganate (2 moles) in water is prepared.

-

Reaction: The potassium permanganate solution is added dropwise to the stirred and heated 2,5-dichlorotoluene. The reaction mixture is refluxed for several hours until the purple color of the permanganate disappears.

-

Workup: The hot reaction mixture is filtered to remove the manganese dioxide byproduct. The filtrate is then cooled and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the 2,5-dichlorobenzoic acid.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or water.

Experimental Protocol 2: Synthesis of 3,5-Dichlorobenzoic Acid from Benzonitrile

Methodology:

-

Chlorination: Benzonitrile is chlorinated using a suitable chlorinating agent (e.g., chlorine gas with a Lewis acid catalyst or sodium hypochlorite) to yield 3,5-dichlorobenzonitrile. The reaction conditions (temperature, solvent) are controlled to favor the desired dichlorination pattern.

-

Hydrolysis: The resulting 3,5-dichlorobenzonitrile is then subjected to hydrolysis. This can be achieved under either acidic or basic conditions. For example, refluxing with a strong acid like sulfuric acid or a strong base like sodium hydroxide will convert the nitrile group to a carboxylic acid.

-

Acidification and Isolation: If basic hydrolysis is used, the reaction mixture is acidified to precipitate the 3,5-dichlorobenzoic acid. The product is then collected by filtration, washed, and dried.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the synthesis of dichlorobenzoic acids and their subsequent applications, the following diagrams are provided.

Caption: Historical progression of dichlorobenzoic acid synthesis and applications.

Caption: Generalized workflow for the synthesis of dichlorobenzoic acids.

The Evolution of Analytical Techniques

The historical development of analytical methods for dichlorobenzoic acids mirrors the broader advancements in analytical chemistry.

-

Early Methods: In the early 20th century, characterization would have relied on classical methods such as melting point determination, elemental analysis (to confirm the presence and ratio of chlorine), and titration to determine the acidic content.

-

Spectroscopic Revolution: The mid-20th century saw the advent of spectroscopic techniques. Infrared (IR) spectroscopy would have been used to identify the characteristic carbonyl and hydroxyl groups of the carboxylic acid, as well as the C-Cl bonds. Ultraviolet-visible (UV-Vis) spectroscopy would have provided information about the aromatic system.

-

Modern Chromatographic and Spectrometric Techniques: Today, a suite of powerful analytical tools is available for the analysis of dichlorobenzoic acids. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely used to separate and quantify the different isomers. When coupled with mass spectrometry (GC-MS or LC-MS), these techniques provide unambiguous identification and structural information. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is also indispensable for detailed structural elucidation.

Conclusion

The journey of dichlorobenzoic acids from their initial synthesis as objects of academic curiosity to their current status as vital components in agriculture, medicine, and industry is a testament to the enduring power of organic synthesis. For researchers today, understanding this historical context provides not only an appreciation for the foundations of modern chemistry but also a springboard for future innovation. The continued exploration of the synthesis and application of these versatile molecules will undoubtedly lead to new discoveries and advancements in the years to come.

Preliminary Toxicological Profile of 3,4-Dichlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise yet in-depth overview of the preliminary toxicological data available for 3,4-Dichlorobenzoic acid (3,4-DCBA). While comprehensive quantitative data on acute and repeated-dose toxicity remains limited in publicly accessible literature, this document synthesizes the existing information on genotoxicity, irritation potential, and metabolism. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the safety assessment of compounds containing the this compound moiety. All quantitative data is presented in structured tables, and key experimental protocols are detailed to facilitate a clear understanding of the available toxicological endpoints. Visual diagrams of pertinent pathways and workflows are provided to enhance comprehension.

Acute Toxicity

Table 1: Acute Toxicity Data for Dichlorobenzoic Acid Isomers

| Compound | Test Species | Route | LD50 | Reference |

| 2,4-Dichlorobenzoic acid | Mouse | Oral | 830 mg/kg | [1] |

| This compound | Not available | Oral | Not available | |

| This compound | Not available | Dermal | Not available | |

| This compound | Not available | Inhalation | Not available |

Irritation and Sensitization

This compound has been identified as an irritant to the skin and eyes and may cause respiratory tract irritation.

Table 2: Irritation and Sensitization Profile of this compound

| Endpoint | Classification | Notes | Reference |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [2][3] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | [2][3] |

| Respiratory Irritation | STOT SE Category 3 | May cause respiratory irritation. | [2][3] |

| Skin Sensitization | No data available | [2] |

Genotoxicity

The genotoxic potential of this compound has been evaluated using the bacterial reverse mutation assay (Ames test).

Table 3: Genotoxicity Data for this compound

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium / Escherichia coli | With and without S9 | Negative | [4] |

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used method for evaluating the mutagenic potential of a chemical. The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The test substance is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

Experimental Workflow: Ames Test (OECD 471)

Caption: Workflow for the OECD 471 Bacterial Reverse Mutation (Ames) Test.

Repeated Dose Toxicity

There is no publicly available data on the repeated dose toxicity of this compound, and therefore, No Observed Adverse Effect Level (NOAEL) or Lowest Observed Adverse Effect Level (LOAEL) values have not been established.

Cytotoxicity

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow: MTT Cytotoxicity Assay

Caption: General workflow for determining cytotoxicity using the MTT assay.

Metabolism

Direct metabolism studies on this compound are limited. However, research on the related compound, 3,4-dichlorobenzyloxyacetic acid, in rats has proposed a metabolic pathway that involves this compound as an intermediate. The proposed pathway suggests that this compound undergoes conjugation with glycine.

Proposed Metabolic Pathway Involving this compound

Caption: Proposed metabolic fate of 3,4-DCBA as an intermediate.

Conclusion

The preliminary toxicological assessment of this compound indicates a potential for skin, eye, and respiratory irritation. Genotoxicity studies via the Ames test have shown negative results. Significant data gaps exist, particularly in the areas of acute and repeated-dose toxicity, as well as in vitro cytotoxicity. The provided metabolic pathway is inferred from studies on a related compound and warrants direct investigation for this compound. This guide underscores the need for further comprehensive toxicological studies to fully characterize the safety profile of this compound for its various applications.

References

Unveiling the Solid-State Architecture of 3,4-Dichlorobenzoic Acid: A Crystallographic Guide

For Immediate Release

PROVIDENCE, RI – A comprehensive technical guide detailing the crystal structure and crystallographic data of 3,4-Dichlorobenzoic acid is presented here for researchers, scientists, and professionals in drug development. This guide offers an in-depth look at the molecule's solid-state conformation, intermolecular interactions, and the experimental protocols used for its characterization, based on the pivotal work of Krishna, Gamidi Rama, and colleagues, published in the Journal of the American Chemical Society in 2016.

Crystallographic Data Summary

The crystal structure of this compound has been determined through single-crystal X-ray diffraction, revealing a monoclinic system. The key crystallographic parameters are summarized in the table below, providing a quantitative snapshot of the unit cell and refinement details. This information is crucial for computational modeling, polymorph screening, and understanding the physicochemical properties of this compound.

| Parameter | Value |

| Empirical Formula | C₇H₄Cl₂O₂ |

| Formula Weight | 191.01 |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| Unit Cell Dimensions | |

| a | 3.7527 Å |

| b | 6.2589 Å |

| c | 30.957 Å |

| α | 90.00° |

| β | 90.871° |

| γ | 90.00° |

| Volume | 727.5 ų |

| Z | 4 |

| Residual Factor (R) | 0.0616 |

| COD Number | 4130597 |

Experimental Protocols

The determination of the crystal structure of this compound involved a meticulous experimental workflow, from crystal growth to data analysis.

Synthesis and Crystallization

Single crystals of this compound suitable for X-ray diffraction were obtained through slow evaporation from a solution. Commercially available this compound was dissolved in an appropriate solvent, and the solution was allowed to stand undisturbed at room temperature. Over a period of several days, well-formed, transparent crystals precipitated from the solution.

X-ray Data Collection and Processing

A suitable single crystal was mounted on a diffractometer for data collection. The diffraction data was collected at a controlled temperature to minimize thermal vibrations and obtain high-quality diffraction spots. The data was then processed, which includes integration of the reflection intensities and correction for various experimental factors such as absorption.

Structure Solution and Refinement

The crystal structure was solved using direct methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final refinement statistics, including the residual factor (R-factor), indicate a high-quality structural determination.

Introduction: The Significance of pKa in Molecular Science

An in-depth technical guide on the theoretical calculation of the acid dissociation constant (pKa) for 3,4-Dichlorobenzoic acid, designed for researchers, scientists, and professionals in drug development.

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that quantifies the extent of ionization of a molecule in a solution. It dictates the charge state of a compound at a given pH, which in turn governs critical properties such as aqueous solubility, membrane permeability, protein binding, and metabolic stability. For drug development professionals, an accurate understanding of a molecule's pKa is indispensable for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

While experimental methods provide the benchmark for pKa determination, computational chemistry offers a powerful, cost-effective, and rapid alternative for predicting this crucial property. Theoretical calculations can provide deep mechanistic insights and enable the screening of virtual compounds before their synthesis. This guide provides a detailed overview of the theoretical framework and computational methodologies for calculating the pKa of a specific molecule, this compound, serving as a practical case study.

Experimental Determination of pKa

Before delving into theoretical predictions, it is essential to establish the experimental value, which serves as the gold standard for validating computational methods.

Experimental Data for this compound

The experimentally determined pKa for this compound is a critical reference point.

| Compound | CAS Number | Experimental pKa | Data Source |

| This compound | 51-44-5 | 3.82 | IUPAC Digitized pKa Dataset[1] |

Standard Experimental Protocols

Two of the most common and reliable methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry.[2]

This method involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa is determined from the inflection point of the resulting titration curve.[2][3]

Principle: Based on the Henderson-Hasselbalch equation, at the half-equivalence point of a titration of a weak acid with a strong base, the pH of the solution is equal to the pKa of the acid.

Materials and Equipment:

-

Calibrated pH meter and electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M NaOH solution (carbonate-free)

-

Standardized 0.1 M HCl solution

-

0.15 M KCl solution (to maintain constant ionic strength)

-

Analytical grade this compound

-

Deionized, CO2-free water

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized water to prepare a solution of approximately 1 mM. Add KCl to a final concentration of 0.15 M.

-

Initial Acidification: Acidify the sample solution to a starting pH of ~2.0 by adding 0.1 M HCl. This ensures the acid is fully protonated at the start of the titration.

-

Titration: Place the solution in a reaction vessel, immerse the pH electrode, and begin stirring. Titrate the solution by adding small, precise increments of the standardized 0.1 M NaOH solution.

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize (drift < 0.01 pH units/minute).

-

Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added. This can be determined from the first derivative of the titration curve.

-

Replication: Perform the titration at least in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.

This method is suitable for compounds containing a chromophore near the ionization site, where the UV-Vis absorbance spectrum changes with pH.[5]

Principle: The Beer-Lambert law is used to determine the relative concentrations of the protonated (HA) and deprotonated (A⁻) species at various pH values. The pKa is then calculated using the Henderson-Hasselbalch equation.

Materials and Equipment:

-

UV-Vis spectrophotometer with a microplate reader (optional)

-

pH meter

-

A series of buffer solutions of constant ionic strength covering a wide pH range (e.g., pH 2 to 12)

-

Stock solution of this compound (e.g., 10 mM in DMSO)

Methodology: [5]

-

Spectrum of Acidic and Basic Forms: Determine the absorption spectra of the pure protonated (HA) and deprotonated (A⁻) forms. This is achieved by measuring the absorbance in highly acidic (e.g., pH 2) and highly alkaline (e.g., pH 10) buffers, respectively. Identify the wavelengths of maximum absorbance for both species (λ_HA and λ_A-).

-

Sample Preparation: Prepare a series of solutions by adding a small, fixed amount of the stock solution to each buffer of varying pH. Ensure the final solvent concentration (e.g., DMSO) is low (<2% v/v).

-

Absorbance Measurement: Record the UV spectrum (e.g., 230-500 nm) for the compound in each buffer solution.

-

Data Analysis: Plot the absorbance at a chosen wavelength (typically one where the difference between the two species is maximal) against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

-

Calculation: The pKa can be calculated for each pH using the following equation: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance at a given pH, A_max is the absorbance of the pure basic form, and A_min is the absorbance of the pure acidic form.

Theoretical Framework for pKa Calculation

The theoretical calculation of pKa is rooted in the principles of thermodynamics. The pKa is directly proportional to the standard Gibbs free energy of the acid dissociation reaction in aqueous solution (ΔG°aq).

pKa = ΔG°aq / (2.303 * RT)

where R is the ideal gas constant and T is the temperature in Kelvin (typically 298.15 K). The central task of any computational method is to accurately calculate ΔG°aq.

A direct calculation of this value in solution is challenging. Therefore, a thermodynamic cycle, often called a Born-Haber cycle, is employed to break down the process into more manageable components that can be calculated with high accuracy using quantum mechanical methods.[6][7][8]

Caption: Thermodynamic cycle for pKa calculation.

From this cycle, the desired free energy of dissociation in water, ΔG°aq, is given by:

ΔG°aq = ΔG°g + ΔG°solv(A⁻) + ΔG°solv(H⁺) - ΔG°solv(HA)

Where:

-

ΔG°g : Gibbs free energy of deprotonation in the gas phase.

-

ΔG°solv(X) : Gibbs free energy of solvation for species X.

Computational Methods and Workflow

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are the cornerstone of modern pKa prediction due to their balance of accuracy and computational cost.[9][10]

Key Components of a DFT Calculation

The accuracy of a DFT-based pKa calculation depends critically on several choices within the computational protocol.

-

Functionals: The functional approximates the exchange-correlation energy. For pKa calculations of organic acids, hybrid functionals like B3LYP and range-separated hybrids such as CAM-B3LYP often yield reliable results.[10][11] The M06-2X functional is also widely used and recommended for its performance with main-group thermochemistry.[6][7]

-

Basis Sets: The basis set is the set of mathematical functions used to build molecular orbitals. For anionic species, it is crucial to use basis sets with diffuse functions, which better describe the spatially extended electron density. Pople-style basis sets like 6-311+G(d,p) or correlation-consistent basis sets like aug-cc-pVTZ are common choices.[11][12]

-

Solvation Models: The effect of the aqueous solvent is paramount. Implicit (or continuum) solvation models treat the solvent as a continuous dielectric medium. The Solvation Model based on Density (SMD ) and the Polarizable Continuum Model (PCM ) are state-of-the-art methods for calculating solvation free energies.[12][13]

-

Explicit Solvation: For enhanced accuracy, a hybrid approach can be used where one or two explicit water molecules are included in the QM calculation to model the direct hydrogen-bonding interactions at the reaction center, with the bulk solvent still treated as a continuum.[12][14]

Step-by-Step Computational Workflow

The following workflow outlines the process for calculating pKa using the thermodynamic cycle approach.

References

- 1. This compound | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. jchemlett.com [jchemlett.com]

- 11. researchgate.net [researchgate.net]

- 12. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Industrial Versatility of 3,4-Dichlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorobenzoic acid (3,4-DCBA) is a chlorinated aromatic carboxylic acid that serves as a versatile intermediate in the chemical industry. Its reactivity, stemming from the carboxylic acid group and the two chlorine atoms on the benzene ring, allows for a range of chemical transformations, making it a valuable building block in the synthesis of agrochemicals and pharmaceuticals. The global market for dichlorobenzoic acid isomers was valued at USD 0.10 billion in 2024 and is projected to grow, indicating the sustained demand for these compounds in various industrial applications.[1] This technical guide provides an in-depth overview of the potential industrial uses of this compound, with a focus on its role as a chemical precursor and its emerging application in bioremediation.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in industrial processes. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₄Cl₂O₂ | [2] |

| Molecular Weight | 191.01 g/mol | [2] |

| CAS Number | 51-44-5 | [2] |

| Melting Point | 204-209 °C | [3] |

| Boiling Point | 317.80 °C | |

| Appearance | White to almost white crystalline powder | [4] |

| Purity | >98.0% (GC) | [4][5] |

Industrial Applications